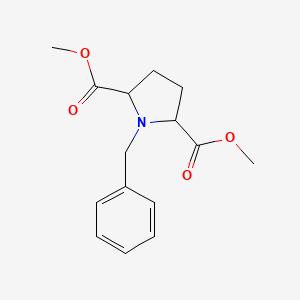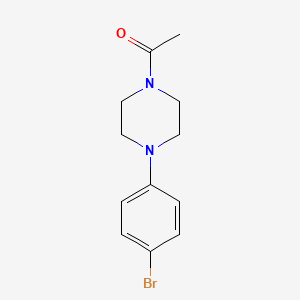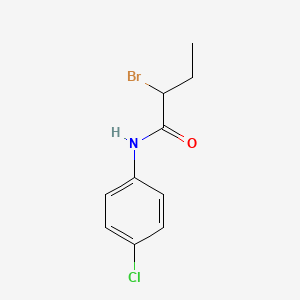
2,3,5,6-テトラフルオロ-4-メトキシピリジン
概要
説明
2,3,5,6-Tetrafluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H3F4NO. This compound is characterized by the presence of four fluorine atoms and a methoxy group attached to the pyridine ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
科学的研究の応用
2,3,5,6-Tetrafluoro-4-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in radiotherapy and as an imaging agent in medical diagnostics.
Industry: Utilized in the production of herbicides and insecticides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-methoxypyridine typically involves the reaction of phenyl 2,3,5,6-tetrafluoropyridyl sulphone with sodium methoxide. This reaction yields phenyl 2,3,5-trifluoro-6-methoxypyridyl sulphone, which is then treated with caesium fluoride in hot tetramethylene sulphone to produce 2,3,4,5-tetrafluoro-6-methoxypyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
化学反応の分析
Types of Reactions: 2,3,5,6-Tetrafluoro-4-methoxypyridine undergoes several types of chemical reactions, including substitution reactions. For example, hydroxide ion, methoxide ion, and ammonia can attack the compound at the 2-position, leading to the formation of 2-substituted trifluoro-4-iodopyridines .
Common Reagents and Conditions:
Sodium Methoxide: Used in the initial synthesis step.
Caesium Fluoride: Utilized in the subsequent reaction to produce the final compound.
Hydroxide Ion, Methoxide Ion, Ammonia: Employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted trifluoro-4-iodopyridines, depending on the reagents used.
作用機序
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxypyridine involves its interaction with various molecular targets and pathways. Under basic conditions, the compound undergoes heterolytic C2-H bond cleavage to form a carbene intermediate, which then eliminates a fluoride ion to produce a cationic species . This cationic species can further react with other molecules, leading to various chemical transformations.
類似化合物との比較
2,3,5,6-Tetrafluoro-4-trifluoromethylthiopyridine: Prepared by the reaction of pentafluoropyridine with the CF3S- anion.
2,3,5,6-Tetrafluoro-4-iodopyridine: Undergoes substitution reactions similar to 2,3,5,6-tetrafluoro-4-methoxypyridine.
Uniqueness: 2,3,5,6-Tetrafluoro-4-methoxypyridine is unique due to the presence of both fluorine atoms and a methoxy group on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in chemistry, biology, and industry.
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDQTXTAWOJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553975 | |
| Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375-90-8 | |
| Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,5,6-Tetrafluoro-4-methoxypyridine particularly reactive in organometallic chemistry?
A1: 2,3,5,6-Tetrafluoro-4-methoxypyridine exhibits unique reactivity with certain transition metal complexes. Specifically, it undergoes C-O oxidative addition with Pt(PCyp3)2 (Cyp = cyclopentyl), leading to the cleavage of the ether O-methyl bond and formation of platinum methyl derivatives. [] This reactivity is unusual, as C-F or C-H activation is typically favored in these types of reactions. [] This preference for C-O bond activation makes 2,3,5,6-Tetrafluoro-4-methoxypyridine a valuable reagent for exploring new synthetic pathways in organometallic chemistry.
Q2: How does 2,3,5,6-Tetrafluoro-4-methoxypyridine compare to other fluorinated pyridines in terms of its reactivity with nucleophiles?
A2: Research indicates that 2,3,5,6-Tetrafluoro-4-methoxypyridine can be selectively modified by nucleophilic substitution. For example, reaction with sodium azide leads to the displacement of the fluorine atom at the 2-position, yielding 2-azido-3,5,6-trifluoro-4-methoxypyridine. [] This highlights the influence of the fluorine substituents on the reactivity of the pyridine ring, enabling selective functionalization for further chemical transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)




![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)




![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)
